molecular formula C18H11F2N3O2S2 B5527152 3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5527152
M. Wt: 403.4 g/mol
InChI Key: YRKJRQGPMARELO-GZIVZEMBSA-N
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Description

3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H11F2N3O2S2 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.02607527 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating their reactivity and potential for creating novel heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have been used to synthesize new heterocyclic systems with promising antimicrobial activity against Staphylococcus aureus, showcasing the compound's utility in developing new antimicrobial agents (Sirakanyan et al., 2015). Additionally, benzylation and nitrosation of pyrimidin-6(1H)-one derivatives have yielded polymorphs with distinct hydrogen bonding patterns, illustrating the structural diversity attainable with thieno[2,3-d]pyrimidine scaffolds (Glidewell et al., 2003).

Biological Activities

Research on thieno[2,3-d]pyrimidine derivatives has also highlighted their biological significance. Synthesis and study of new thienopyrimidine derivatives revealed remarkable antimicrobial and anti-inflammatory activities, suggesting their potential as therapeutic agents (Tolba et al., 2018). A versatile synthesis method for thieno[2,3-d]pyrimidines also underscores their applicability in creating compounds with varied substituents, further expanding their potential applications in medicinal chemistry (Pokhodylo et al., 2015).

Advanced Materials

Thieno[2,3-d]pyrimidine derivatives have also been explored for their applications in material science. For instance, novel fluorinated polyimides derived from thieno[2,3-d]pyrimidine-based monomers exhibited high thermal stability and low dielectric constants, making them suitable for advanced electronic applications (Banerjee et al., 2003).

properties

IUPAC Name

3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S2/c19-18(20)25-12-5-3-11(4-6-12)8-22-23-10-21-16-15(17(23)24)13(9-27-16)14-2-1-7-26-14/h1-10,18H/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKJRQGPMARELO-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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